Cas no 1072944-88-7 (Methyl 2-amino-5-isobutyloxazole-4-carboxylate)

Methyl 2-amino-5-isobutyloxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-amino-5-isobutyloxazole-4-carboxylate
- METHYL2-AMINO-5-ISOBUTYLOXAZOLE-4-CARBOXYLATE
- DB-351850
- 1072944-88-7
- AKOS006325453
- methyl 2-amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylate
- DTXSID20674803
-
- MDL: MFCD11504940
- インチ: InChI=1S/C9H14N2O3/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11)
- InChIKey: KECSMYUQFANTDW-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=C(C(=O)OC)NC(=N)O1
計算された属性
- せいみつぶんしりょう: 198.10044231g/mol
- どういたいしつりょう: 198.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
Methyl 2-amino-5-isobutyloxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756330-1g |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate |
1072944-88-7 | 95% | 1g |
¥1564.00 | 2024-08-09 | |
Chemenu | CM191279-1g |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate |
1072944-88-7 | 95% | 1g |
$179 | 2023-11-25 | |
Chemenu | CM191279-5g |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate |
1072944-88-7 | 95% | 5g |
$533 | 2021-08-05 | |
Ambeed | A294773-1g |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate |
1072944-88-7 | 95+% | 1g |
$149.0 | 2024-04-26 |
Methyl 2-amino-5-isobutyloxazole-4-carboxylate 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Methyl 2-amino-5-isobutyloxazole-4-carboxylateに関する追加情報
Methyl 2-amino-5-isobutyloxazole-4-carboxylate (CAS No. 1072944-88-7): A Comprehensive Overview
Methyl 2-amino-5-isobutyloxazole-4-carboxylate (CAS No. 1072944-88-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various biochemical applications. Its molecular structure, incorporating both amino and carboxylate functional groups, positions it as a versatile intermediate in the synthesis of more complex molecules.
The compound's relevance is further underscored by its potential role in the development of novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of bioactive molecules that target specific enzymatic pathways. For instance, researchers have explored its incorporation into peptidomimetics designed to modulate the activity of enzymes implicated in inflammatory responses. This approach leverages the compound's ability to mimic natural amino acid sequences while introducing structural modifications that enhance binding affinity and selectivity.
In addition to its applications in drug design, Methyl 2-amino-5-isobutyloxazole-4-carboxylate has been investigated for its potential in agricultural chemistry. Its structural motifs are reminiscent of certain plant growth regulators, suggesting that derivatives of this compound could exhibit similar biological activities. Preliminary studies have shown that certain analogs may influence plant hormone signaling pathways, potentially leading to the development of new agrochemicals that enhance crop yield and stress resistance.
The synthesis of Methyl 2-amino-5-isobutyloxazole-4-carboxylate presents an interesting challenge due to its complex framework. Advanced synthetic methodologies, such as multi-step organic reactions involving cyclization and functional group transformations, are typically employed to achieve high yields and purity. The use of catalytic systems has also been explored to streamline the process and minimize byproduct formation. These synthetic strategies not only highlight the compound's synthetic significance but also contribute to the broader advancement of organic chemistry techniques.
From a computational chemistry perspective, Methyl 2-amino-5-isobutyloxazole-4-carboxylate serves as an excellent model for studying molecular interactions. High-performance computing methods have been utilized to predict its binding affinities with various biological targets. These simulations provide critical insights into the compound's mechanism of action and guide the optimization of its pharmacological properties. The integration of computational tools with experimental data has become a cornerstone in modern drug discovery, ensuring a more efficient and targeted approach.
The safety profile of Methyl 2-amino-5-isobutyloxazole-4-carboxylate is another area of interest. While it is not classified as a hazardous substance under current regulations, its handling requires adherence to standard laboratory protocols to ensure worker safety. Researchers have conducted toxicity assessments to evaluate its potential effects on living systems. These studies have generally shown that the compound exhibits low toxicity at moderate concentrations, making it suitable for further development without significant health risks.
The future prospects for Methyl 2-amino-5-isobutyloxazole-4-carboxylate are vast and multifaceted. Ongoing research aims to expand its applications in medicinal chemistry by exploring novel derivatives with enhanced bioactivity. Collaborative efforts between academia and industry are expected to accelerate these developments, leading to innovative therapeutic solutions for various diseases. Furthermore, advancements in green chemistry principles may enable more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.
In conclusion, Methyl 2-amino-5-isobutyloxazole-4-carboxylate (CAS No. 1072944-88-7) represents a significant advancement in chemical research with diverse applications across pharmaceuticals and agriculture. Its unique structural features and promising biological activities make it a compelling subject for further investigation. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in shaping the future of chemical biology and drug development.
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